N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)methanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents like 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for borylation of arenes and preparation of fluorenylborolane .Molecular Structure Analysis
The molecular structure of similar compounds involves a boron atom connected to an oxygen atom and carbon atoms. The boron atom is part of a dioxaborolane ring, which is tetramethylated .Chemical Reactions Analysis
Similar compounds can be used as reagents in various chemical reactions. For example, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to borylate arenes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they are often solid at room temperature .Scientific Research Applications
Boronate-Based Fluorescence Probes
N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-YL)methanesulfonamide and related compounds have been utilized in the synthesis of boronate ester fluorescence probes. These probes are designed for the detection of hydrogen peroxide (H2O2) in biological systems. The "Off-On" fluorescence response of these compounds towards H2O2 is due to the loss of intramolecular charge transfer (ICT) excited state, showcasing their potential in biomedical imaging and diagnostic applications (Lampard et al., 2018).
Synthesis of High-Performance Semiconducting Polymers
This compound has also been used as a precursor for the synthesis of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers. These polymers have applications in the field of electronics, particularly in the development of high-performance semiconducting materials (Kawashima et al., 2013).
Crystal Structure and Vibrational Properties Studies
Studies on compounds similar to this compound have provided insights into their crystal structure and vibrational properties. These insights are crucial for understanding the material properties and potential applications in various fields like materials science and pharmaceuticals (Wu et al., 2021).
Pd-Catalyzed Borylation in Organic Synthesis
The compound is also used in palladium-catalyzed borylation of aryl bromides, a critical process in organic synthesis. This method is particularly effective for aryl bromides bearing sulfonyl groups, indicating its role in the synthesis of complex organic molecules (Takagi & Yamakawa, 2013).
Properties
IUPAC Name |
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4S/c1-16(2)17(3,4)23-18(22-16)14-8-6-13-11-15(19-24(5,20)21)9-7-12(13)10-14/h6-11,19H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNVTOFDKURNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677960 | |
Record name | N-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132940-88-5 | |
Record name | N-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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